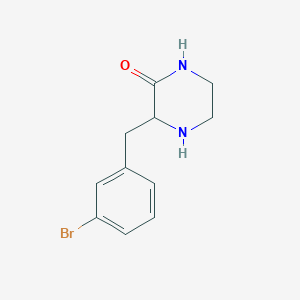
(S)-3-(3-Bromobenzyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3-Bromobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Bromobenzyl)piperazin-2-one typically involves the reaction of (S)-piperazine-2-one with 3-bromobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Bromobenzyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzylpiperazin-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Bromo-oxide derivatives.
Reduction: Benzylpiperazin-2-one.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(3-Bromobenzyl)piperazin-2-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the piperazine ring can provide structural stability.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-Chlorobenzyl)piperazin-2-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(3-Fluorobenzyl)piperazin-2-one: Similar structure but with a fluorine atom instead of bromine.
(S)-3-(3-Methylbenzyl)piperazin-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
(S)-3-(3-Bromobenzyl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets.
Biological Activity
(S)-3-(3-Bromobenzyl)piperazin-2-one is a piperazine derivative characterized by its unique chemical structure, which includes a bromobenzyl substituent. This compound has garnered attention due to its potential therapeutic applications and biological activities. Understanding its biological activity is crucial for exploring its pharmacological potential.
- Molecular Formula : C12H14BrN2O
- Molecular Weight : 284.15 g/mol
- Structural Characteristics : The presence of the bromine atom enhances the compound's reactivity, potentially influencing its pharmacological properties and interaction with biological targets.
The mechanism of action of this compound involves its interaction with various molecular targets, including receptors and enzymes. The bromobenzyl group is believed to enhance binding affinity, leading to modulation of biological pathways. Specific targets include serotonin receptors, which are implicated in mood regulation and other central nervous system functions.
Antidepressant Effects
Research indicates that piperazine derivatives, including this compound, may exhibit antidepressant-like effects by acting on the serotonin (5-HT) system. Studies have shown that modifications in the piperazine structure can significantly affect receptor affinity and activity .
| Compound | Receptor Affinity | Effect |
|---|---|---|
| This compound | 5-HT1A, 5-HT2A | Potential antidepressant activity |
| Vortioxetine | 5-HT1A, SERT | Antidepressant with multitarget action |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Certain piperazine derivatives are known to display antibacterial and antifungal activities, making them candidates for further development in treating infections .
Study on Antidepressant Activity
In a study evaluating the antidepressant potential of various piperazine derivatives, this compound was shown to significantly reduce depressive-like behavior in animal models. The study highlighted its ability to enhance serotonergic neurotransmission, suggesting a mechanism similar to established antidepressants like SSRIs .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that this compound exhibited noteworthy activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound in the development of new antimicrobial agents .
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15) |
InChI Key |
SFSOHXIVHCCZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















